

dl-Carbidopa chemical properties and structure

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Compound of Interest

Compound Name: *dl-Carbidopa*

Cat. No.: *B023088*

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An In-depth Technical Guide to the Chemical Properties and Structure of **dl-Carbidopa**

Introduction

dl-Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (AADC) inhibitor. While the L-isomer (Carbidopa) is the pharmacologically active form, understanding the properties of the racemic mixture is crucial for researchers, scientists, and drug development professionals involved in its synthesis, formulation, and analysis. This technical guide provides a comprehensive overview of the chemical properties and structure of **dl-Carbidopa**, including detailed experimental methodologies and a visualization of its mechanism of action.

Chemical Structure and Identification

dl-Carbidopa is a synthetic hydrazine derivative of D,L-methyldopa.^[1] Its structure is characterized by a catechol group, a carboxylic acid, an alpha-methyl group, and a hydrazine moiety.

Table 1: Chemical Identification of **dl-Carbidopa**

Identifier	Value
IUPAC Name	(2RS)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
CAS Number	302-53-4 ^[2]
SMILES	<chem>C1=CC(=C(C=C1C--INVALID-LINK--(C)NN)O)O</chem>

Physicochemical Properties

The physicochemical properties of **dl-Carbidopa** are essential for its formulation and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of **dl-Carbidopa**

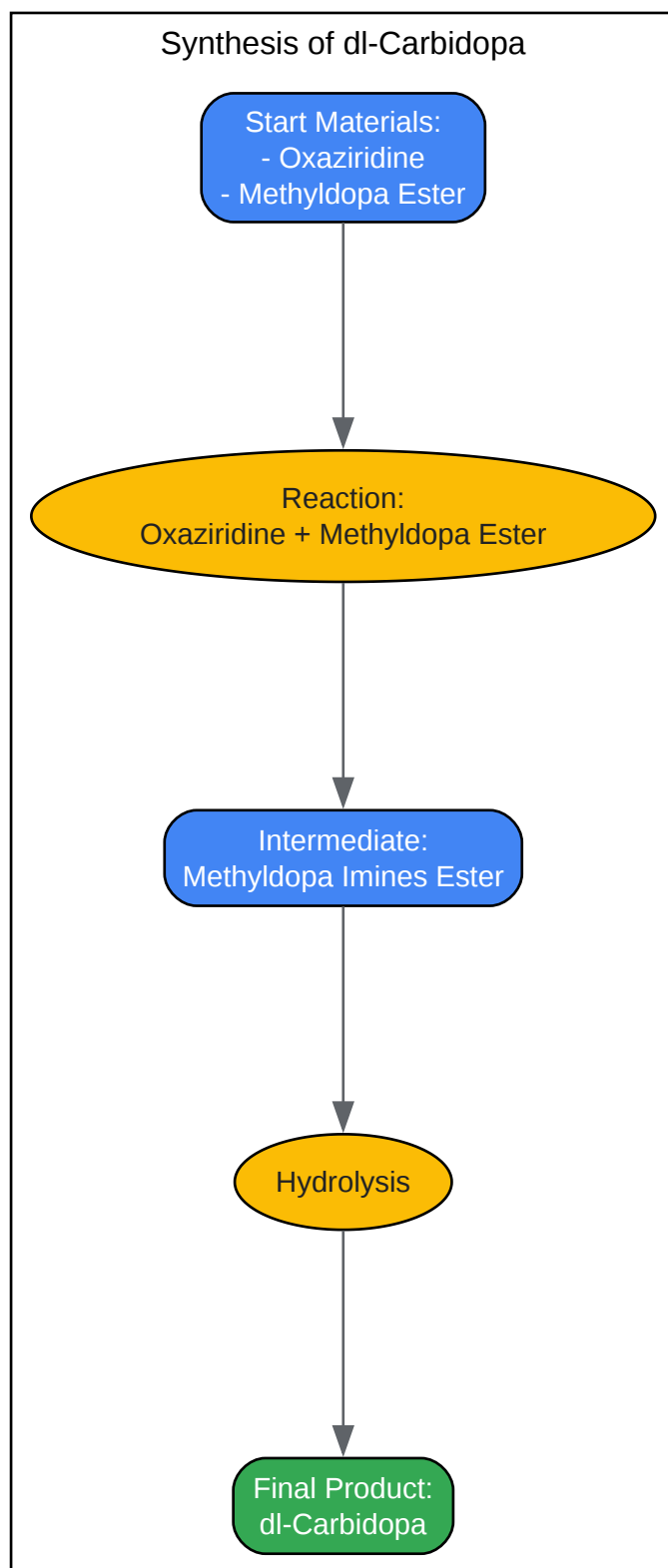
Property	Value
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₄ [2]
Molecular Weight	226.23 g/mol [2]
Melting Point	206-208 °C (dec.)
Solubility	Slightly soluble in water.[1] Soluble in acidic solutions.[3] Slightly soluble in methanol and DMSO.[4]
pKa	2.3[5]

Experimental Protocols

Synthesis of dl-Carbidopa

A common method for the synthesis of **dl-Carbidopa** involves the reaction of oxaziridine with methyldopa ester to form methyldopa imines ester, which is then hydrolyzed to yield Carbidopa. [6][7]

Experimental Workflow: Synthesis of **dl-Carbidopa**



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Caption: A simplified workflow for the synthesis of **dl-Carbidopa**.

Determination of Melting Point (Capillary Method)

The melting point of **dl-Carbidopa** can be determined using the capillary method as described in various pharmacopeias.[\[8\]](#)[\[9\]](#)

- **Sample Preparation:** The **dl-Carbidopa** sample is finely powdered and thoroughly dried in a vacuum desiccator.[\[8\]](#)
- **Capillary Loading:** A small amount of the dried powder is packed into a capillary tube to a height of 2.5-3.5 mm.[\[8\]](#)
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is raised at a controlled rate (e.g., 1°C/minute) when approaching the expected melting point.[\[8\]](#)[\[10\]](#)
- **Observation:** The temperature range is recorded from the point at which the substance begins to collapse to when it is completely molten.[\[8\]](#)

Determination of Aqueous Solubility (Shake-Flask Method)

The thermodynamic or equilibrium solubility of **dl-Carbidopa** can be determined using the shake-flask method.[\[4\]](#)[\[11\]](#)[\[12\]](#)

- **Sample Preparation:** An excess amount of solid **dl-Carbidopa** is added to a specific volume of an aqueous buffer (e.g., phosphate buffer at a defined pH).[\[11\]](#)
- **Equilibration:** The resulting suspension is agitated in a shaker bath at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.[\[11\]](#)
- **Phase Separation:** The undissolved solid is separated from the solution by filtration or centrifugation.[\[12\]](#)
- **Quantification:** The concentration of **dl-Carbidopa** in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[5\]](#)[\[11\]](#)

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds like **dl-Carbidopa**.^[13]

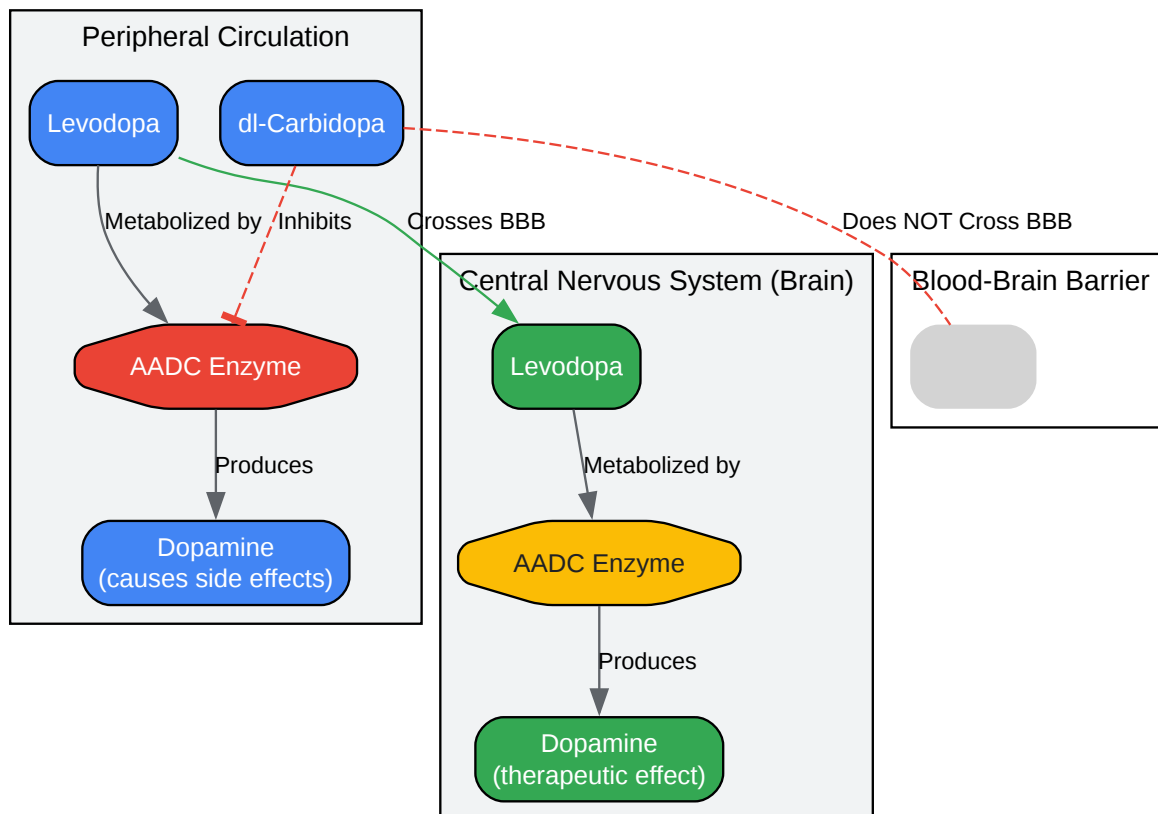
- **Solution Preparation:** A precise amount of **dl-Carbidopa** is dissolved in a known volume of water or a suitable co-solvent if solubility is low.
- **Titration:** The solution is titrated with a standardized solution of a strong acid or base (e.g., HCl or NaOH).
- **pH Measurement:** The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.^[13]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by using the Henderson-Hasselbalch equation.

Mechanism of Action: Peripheral DOPA Decarboxylase Inhibition

dl-Carbidopa's primary pharmacological importance lies in its co-administration with Levodopa (L-DOPA) for the treatment of Parkinson's disease.^[1] Levodopa is a precursor to the neurotransmitter dopamine and can cross the blood-brain barrier, whereas dopamine cannot.^[14] However, much of the administered Levodopa is converted to dopamine in the peripheral tissues by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.^[14] This peripheral conversion leads to undesirable side effects and reduces the amount of Levodopa that reaches the brain.

Carbidopa is an inhibitor of AADC.^[1] Because Carbidopa is a polar molecule, it cannot cross the blood-brain barrier.^[1] Therefore, it selectively inhibits the peripheral conversion of Levodopa to dopamine.^[14] This allows a greater proportion of Levodopa to reach the brain, where it can be converted to dopamine to exert its therapeutic effects.^[14]

Signaling Pathway: Mechanism of Action of Carbidopa with Levodopa



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Caption: The mechanism of action of **dl-Carbidopa** in conjunction with Levodopa.

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